2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a polyfunctionalized 4H-chromene derivative characterized by a bicyclic framework comprising a fused pyran and cyclohexenone ring system. The compound features a 3-chlorophenyl substituent at position 4, a dimethyl group at position 7, and a nitrile group at position 2.
Properties
Molecular Formula |
C18H17ClN2O2 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C18H17ClN2O2/c1-18(2)7-13(22)16-14(8-18)23-17(21)12(9-20)15(16)10-4-3-5-11(19)6-10/h3-6,15H,7-8,21H2,1-2H3 |
InChI Key |
RMPZFHUOSXNZFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. This reaction forms an intermediate, which is then cyclized with dimedone under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 3-Bromophenyl analog (C18H17BrN2O2): Exhibited 86% synthesis yield using urea as an organocatalyst. The bromine atom’s larger atomic radius may enhance hydrophobic interactions in biological targets compared to chlorine .
- 2-Chlorophenyl analog : Substitution at the ortho position may sterically hinder interactions with target proteins, reducing efficacy compared to the meta-substituted 3-chlorophenyl derivative .
Methoxy-Substituted Derivatives
- 3-Methoxyphenyl analog (C19H20N2O3): The methoxy group’s electron-donating nature may enhance solubility but reduce electrophilic character compared to chlorine. This compound showed a melting point of 207–208°C, similar to the target compound .
- 3,4-Dimethoxyphenyl analog (C24H22N2O4·H2O): Demonstrated anticancer activity via apoptosis induction, attributed to methoxy groups enhancing π-π stacking with cellular receptors .
Hydroxyl and Benzyloxy Derivatives
- 3-Hydroxyphenyl analog : Higher melting point (232–234°C) due to hydrogen bonding, suggesting improved crystallinity compared to the chloro derivative .
- 4-((4-Chlorobenzyl)oxy)phenyl analog (6g): Exhibited tyrosinase inhibition (IC50 = 2.1 µM), highlighting the role of extended aryl-ether substituents in enzyme interaction .
Physicochemical Properties
Structural and Conformational Analysis
Crystallographic studies of analogs reveal:
- The 3,4-dimethoxyphenyl derivative adopts a half-boat conformation in the cyclohexenone ring and a "V"-shaped pyran ring, with methoxy groups participating in hydrogen bonding .
- 2-Chlorophenyl derivatives exhibit intermolecular N–H⋯N and O–H⋯O hydrogen bonds, stabilizing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
